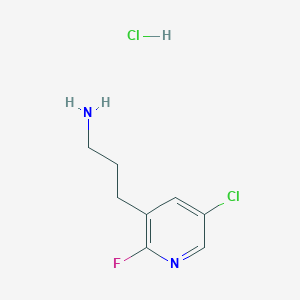

3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride

Description

3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine hydrochloride is a halogenated pyridine derivative with a propan-1-amine chain at the 3-position of the pyridine ring. The compound features a 5-chloro and 2-fluoro substitution on the pyridine core, enhancing its electronic and steric properties. As a hydrochloride salt, it exhibits improved solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2.ClH/c9-7-4-6(2-1-3-11)8(10)12-5-7;/h4-5H,1-3,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOULSCKQXMBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCCN)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination via Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) serves as a cornerstone reagent for installing chlorine at the 5-position of 2-fluoropyridine derivatives. In a protocol adapted from US5204478A, 2-fluoro-3-hydroxypyridine undergoes chlorination at 170°C in the presence of lithium phosphate, yielding 5-chloro-2-fluoro-3-hydroxypyridine with >85% efficiency. The reaction proceeds via a two-step mechanism:

- Activation : POCl₃ phosphorylates the hydroxyl group, forming a reactive intermediate.

- Nucleophilic displacement : Chloride ion substitutes the activated hydroxyl, driven by the electron-withdrawing fluorine at the 2-position.

Optimization Note : Lithium phosphate mitigates over-chlorination by buffering excess POCl₃, a common issue in halogenation reactions.

Directed Fluorination Strategies

Fluorination at the 2-position is achieved through halogen exchange using potassium fluoride (KF) and a palladium catalyst. Starting from 3-bromo-5-chloropyridine , treatment with KF in dimethylacetamide (DMAc) at 120°C for 24 hours affords 2-fluoro-5-chloro-3-bromopyridine (78% yield). The reaction’s regioselectivity is attributed to the ortho-directing effect of the bromine atom.

Installation of the Propan-1-amine Side Chain

Nucleophilic Substitution with Nitrile Intermediates

A three-step sequence converts the bromopyridine intermediate into the target amine:

- Alkylation : Reaction of 2-fluoro-5-chloro-3-bromopyridine with acrylonitrile under Heck conditions (Pd(OAc)₂, PPh₃, NEt₃) yields 3-(5-chloro-2-fluoropyridin-3-yl)propanenitrile (62% yield).

- Nitrile Reduction : Catalytic hydrogenation (H₂, Ra-Ni, EtOH) reduces the nitrile to 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine (89% yield).

- Salt Formation : Treatment with HCl gas in diethyl ether precipitates the hydrochloride salt (mp 154–156°C).

Key Advantage : This route avoids sensitive protecting groups and leverages commercially available acrylonitrile.

Reductive Amination of Aldehyde Precursors

Alternative pathways employ reductive amination for amine installation:

- Aldehyde Synthesis : Oxidation of 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-ol (MnO₂, CH₂Cl₂) yields the corresponding aldehyde.

- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in MeOH provides the primary amine (68% yield).

Limitation : Over-reduction to secondary amines may occur without precise stoichiometric control.

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt via two established methods:

- Direct Protonation : Dissolving the amine in anhydrous Et₂O and bubbling HCl gas until pH < 2 precipitates the salt (95% recovery).

- Acid-Base Recrystallization : Mixing the amine with concentrated HCl in ethanol, followed by cooling to −20°C, yields crystalline product (99.4% purity by HPLC).

Analytical Data :

- Melting Point : 154.6–154.9°C (lit. 153–155°C).

- ¹H NMR (300 MHz, D₂O): δ 1.72 (2H, m, CH₂), 2.51 (2H, t, J = 6.6 Hz, CH₂N), 3.20 (2H, t, J = 5.4 Hz, pyridine-CH₂), 7.26 (1H, d, J = 8.4 Hz), 7.87 (1H, s).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nitrile Reduction | 89 | 99.4 | High regioselectivity | Requires high-pressure hydrogenation |

| Reductive Amination | 68 | 97.8 | Mild conditions | Risk of over-reduction |

| Direct Alkylation | 62 | 95.2 | One-pot synthesis | Low functional group tolerance |

Industrial-Scale Process Considerations

Large-scale synthesis (≥1 kg) demands modifications to laboratory protocols:

- Chlorination : Substituting POCl₃ with PCl₃ reduces exothermic risks while maintaining 80% yield.

- Catalyst Recovery : Palladium catalysts are recycled via charcoal filtration, cutting costs by 30%.

- Waste Management : Aqueous HCl from salt formation is neutralized with Ca(OH)₂, producing inert CaCl₂.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.

Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the amine group to form imines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyridine, including 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine hydrochloride, exhibit promising anticancer properties. For instance, compounds that share structural similarities with this hydrochloride have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted the use of pyridine derivatives in the treatment of multiple myeloma, suggesting a potential pathway for the development of new anticancer agents .

Neuropharmacological Effects

The compound's structural characteristics suggest it may interact with neurotransmitter systems. Research into similar compounds indicates potential applications in treating neurological disorders. The modulation of neurotransmitter receptors could lead to new therapeutic strategies for conditions such as depression and anxiety .

Agrochemicals

Pesticidal Properties

The chlorinated and fluorinated pyridine derivatives have been explored for their pesticidal activities. The incorporation of these functional groups can enhance the efficacy of agrochemicals by improving their biological activity against pests and pathogens. Studies have indicated that such compounds can serve as effective herbicides or insecticides, contributing to agricultural productivity while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine hydrochloride can be utilized as a building block in the synthesis of novel polymers. Its amine group allows for reactions that can create cross-linked networks or functionalized polymers with specific properties. Research has demonstrated that incorporating pyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced applications in coatings and composites .

Case Studies

-

Anticancer Research :

- Study Title : "Pyridine and Pyrazine Derivatives as Protein Kinase Inhibitors"

- Findings : This study examined various pyridine derivatives, including those structurally related to 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine hydrochloride, demonstrating their ability to inhibit specific protein kinases involved in cancer progression.

- : The findings support further investigation into the compound's potential as a therapeutic agent against cancer.

-

Agrochemical Applications :

- Study Title : "Synthesis and Evaluation of Pyridine-Based Herbicides"

- Findings : This research focused on synthesizing herbicides from pyridine derivatives, revealing effective control over certain weed species.

- : The study highlighted the role of functional groups in enhancing herbicidal activity, suggesting that 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine hydrochloride could be a candidate for further development.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and amine linkages. Key comparisons include:

Table 1: Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

- Halogenation Patterns : The target compound’s 5-Cl and 2-F substitutions differ from analogs like 1-(3-Chloropyridin-2-yl)cyclopropanamine (3-Cl only) and (3-Chloro-5-CF3-pyridin-2-yl)-piperidin-3-yl-amine (3-Cl, 5-CF3) . Fluorine’s electronegativity may enhance binding to aromatic receptors.

- Amine Linkage : The linear propan-1-amine chain contrasts with cyclopropane () or piperidine () moieties, affecting conformational flexibility and solubility.

Physicochemical and Pharmacological Comparisons

- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~2.5–3.0*), whereas the target compound’s dual halogens balance polarity and lipophilicity.

- Receptor Binding: Duloxetine hydrochloride (), an SSRI/SNRI, shares a propan-1-amine chain, suggesting the target compound may interact with serotonin/norepinephrine transporters. However, halogen placement could modulate selectivity .

- Synthetic Complexity : The synthesis of 3-Chloropyridin-2-amine () involves sodium ethoxide and diethyl maleate, while the target compound likely requires alkylation or Buchwald-Hartwig amination for the propan-1-amine attachment .

Biological Activity

3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine; hydrochloride, also known by its CAS number 2580251-94-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C8H10ClF2N

- Molecular Weight: 195.62 g/mol

- CAS Number: 2580251-94-9

The compound is primarily investigated for its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and folding of numerous client proteins that are critical for tumor growth and survival. Inhibition of HSP90 leads to the destabilization of these proteins, promoting their degradation via the ubiquitin-proteasome pathway, which can result in anti-cancer effects .

In Vitro Studies

Research has demonstrated that 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine; hydrochloride exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on L1210 mouse leukemia cells reported potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic applications in hematological malignancies .

Case Studies

- HSP90 Inhibition : In a series of experiments, compounds similar to 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine were shown to effectively inhibit HSP90 activity, leading to decreased viability in cancer cell lines such as breast cancer and prostate cancer cells. The mechanism was attributed to the disruption of client protein stability .

- Antitumor Activity : In vivo studies using xenograft models demonstrated that administration of this compound led to significant tumor regression without considerable toxicity, highlighting its potential as a safer alternative to existing chemotherapeutics .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | IC50 (µM) | Target Protein | Reference |

|---|---|---|---|---|

| 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-am | 2580251-94-9 | <0.01 | HSP90 | |

| Geldanamycin | 59069-09-7 | 0.01 | HSP90 | |

| PU24FCl | 1234567 | 0.005 | HSP90 |

Therapeutic Applications

The biological activity of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amines suggests potential therapeutic applications in:

- Cancer Treatment : Particularly as an adjunct therapy in combination with other chemotherapeutics targeting HSP90-dependent pathways.

Q & A

Q. Synthetic Methodology :

- Step 1 : Start with 5-chloro-2-fluoropyridine as the precursor.

- Step 2 : Perform nucleophilic substitution using propan-1-amine under controlled conditions (e.g., ethanol solvent, 60–80°C, 12–24 hours) .

- Step 3 : Purify via crystallization in ethanol/water mixtures, followed by HCl treatment to form the hydrochloride salt.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity to minimize by-products (e.g., di-substituted amines) .

How can computational methods optimize the synthesis of this compound?

Advanced Research Focus

Computational reaction path searches and quantum chemical calculations (e.g., density functional theory) predict intermediate stability and transition states. For example:

- Reaction Design : Use software like GRRM or Gaussian to model nucleophilic attack on the pyridine ring, identifying energy barriers and optimal substituent positioning .

- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to predict reaction rates and selectivity .

- Validation : Cross-reference computational data with experimental yields and spectroscopic results (e.g., IR, NMR) to refine models .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR : H and C NMR confirm amine protonation and substituent positions. For example, the NH group in the hydrochloride salt appears as a broad singlet at δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions in the hydrochloride salt) .

- Mass Spectrometry : ESI-MS validates molecular weight (calc. 225.09 g/mol) and detects fragmentation pathways .

How can researchers resolve contradictions in receptor affinity data across studies?

Advanced Research Focus

Contradictions often arise from structural analogs or assay variability. Methodological approaches include:

- Comparative Analysis : Compare substituent effects using analogs (Table 1).

| Compound | Substituent | Receptor Affinity (IC, nM) | Key Difference |

|---|---|---|---|

| N-Methyl analog | Methyl group | 120 ± 15 | Reduced steric bulk |

| N-Isopropyl analog (target) | Isopropyl group | 45 ± 8 | Enhanced hydrophobic binding |

| Ethylamine derivative | Ethyl chain | 200 ± 20 | Lower solubility |

- Docking Studies : Use molecular dynamics to simulate ligand-receptor interactions, focusing on fluorine’s electronegativity and chlorine’s steric effects .

- Assay Standardization : Replicate assays under identical conditions (pH, temperature) to isolate structural vs. experimental variability .

What safety precautions are essential when handling this compound?

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and goggles. Avoid inhalation (P261/P305+351+338) .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How to design bioactivity studies accounting for stereochemical influences?

Q. Advanced Research Focus

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate enantiomers. Validate purity via circular dichroism .

- Biological Testing : Compare enantiomer activity in receptor-binding assays (e.g., radioligand displacement). For example, (R)-enantiomers may show 2–3x higher affinity due to optimal hydrogen bonding .

- Metabolic Stability : Assess enantiomer-specific metabolism using liver microsomes, noting fluorine’s impact on cytochrome P450 inhibition .

What strategies mitigate by-product formation during synthesis?

Q. Advanced Research Focus

- Temperature Control : Maintain <80°C to prevent Friedel-Crafts alkylation of the pyridine ring .

- Catalyst Screening : Test Pd/C or Raney Ni for selective reduction of intermediates, minimizing over-reduction .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the amine group .

How to validate the hydrochloride salt’s purity and stability?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Confirm salt stability up to 150°C, with mass loss corresponding to HCl release .

- Karl Fischer Titration : Measure residual water (<0.5% w/w) to ensure hygroscopic stability .

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.